Furtrethonium bromide
Overview
Description
Furtrethonium bromide is a chemical compound known for its role as an agonist of muscarinic acetylcholine receptors. It was historically used in the treatment of glaucoma due to its ability to stimulate these receptors . The compound is also referred to as furmethide in some contexts.
Preparation Methods
The synthesis of furtrethonium bromide involves the reaction of furfurylamine with trimethylamine, followed by the addition of hydrobromic acid to form the bromide salt. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Furtrethonium bromide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of furfuryl alcohol.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Scientific Research Applications
Furtrethonium bromide has been extensively studied for its applications in various fields:
Chemistry: It serves as a precursor for the synthesis of other chemical compounds.
Biology: The compound is used in studies involving muscarinic acetylcholine receptors to understand their role in physiological processes.
Medicine: Historically used in the treatment of glaucoma, it has been replaced by more effective treatments but remains a subject of pharmacological research.
Industry: This compound is used in the production of certain polymers and as a catalyst in organic synthesis.
Mechanism of Action
Furtrethonium bromide exerts its effects by acting as an agonist of muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including the regulation of intraocular pressure, which is why the compound was used in glaucoma treatment. The binding of this compound to these receptors leads to the activation of downstream signaling pathways that result in the desired therapeutic effects .
Comparison with Similar Compounds
Furtrethonium bromide can be compared to other muscarinic acetylcholine receptor agonists such as pilocarpine and eserine. While all these compounds share a similar mechanism of action, this compound is unique in its chemical structure, which includes a furfuryl group. This structural difference can influence its pharmacokinetic properties and receptor binding affinity. Similar compounds include:
Pilocarpine: Another muscarinic receptor agonist used in glaucoma treatment.
Eserine: Known for its use in treating glaucoma and myasthenia gravis.
This compound’s unique structure and historical significance in medical treatments make it an interesting compound for continued research and application in various scientific fields.
Properties
IUPAC Name |
furan-2-ylmethyl(trimethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14NO.BrH/c1-9(2,3)7-8-5-4-6-10-8;/h4-6H,7H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGSZEWYYLFSEJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CO1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7618-86-2 (Parent) | |
Record name | Furtrethonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073664183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80994478 | |
Record name | (Furan-2-yl)-N,N,N-trimethylmethanaminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73664-18-3 | |
Record name | Furtrethonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073664183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Furan-2-yl)-N,N,N-trimethylmethanaminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FURTRETHONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L22EQ82EJ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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